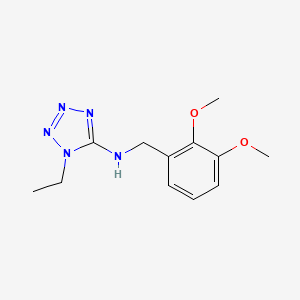![molecular formula C11H12F3N5 B4420501 1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine](/img/structure/B4420501.png)
1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine
Übersicht
Beschreibung
1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine is not fully understood. However, it is believed to act by inhibiting various cellular pathways that are involved in the progression of diseases such as cancer and inflammation. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, this compound has been shown to modulate the immune system by increasing the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine in lab experiments include its diverse biological activities and potential therapeutic applications. This compound can be easily synthesized using standard techniques, and its effects can be easily measured using various biochemical and physiological assays. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity towards certain cellular pathways.
Zukünftige Richtungen
There are several future directions for the study of 1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine. One potential direction is the investigation of its potential as a novel anticancer agent. This compound has been shown to exhibit potent anticancer effects in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is the investigation of its potential as an anti-inflammatory agent. This compound has been shown to inhibit the activity of COX-2, which is a key enzyme involved in the production of inflammatory mediators. Finally, the potential of this compound as a modulator of the immune system warrants further investigation, as it may have potential applications in the treatment of autoimmune diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits diverse biological activities and has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Further studies are needed to determine its efficacy in vivo and its potential as a modulator of the immune system.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In addition, this compound has been investigated for its ability to modulate the immune system and improve cognitive function.
Eigenschaften
IUPAC Name |
1-ethyl-N-[[2-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5/c1-2-19-10(16-17-18-19)15-7-8-5-3-4-6-9(8)11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJYDXXFILGXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetate](/img/structure/B4420420.png)
![5-{[(1-ethyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420426.png)
![N-(5-bromopyridin-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B4420439.png)
![7-methyl-2-[(2-morpholin-4-yl-2-oxoethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4420443.png)
![1-[3-chloro-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420459.png)
![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4420466.png)
![2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4420484.png)
![2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B4420487.png)

![2-(3,4-dimethoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4420495.png)


![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4420521.png)
